molecular formula C17H15N5O2S B2957280 4-oxo-8-phenyl-N-(thiophen-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946279-08-9

4-oxo-8-phenyl-N-(thiophen-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2957280
CAS No.: 946279-08-9
M. Wt: 353.4
InChI Key: ZEKMDZNJNCKNDJ-UHFFFAOYSA-N
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Description

This compound belongs to a class of fused heterocyclic molecules featuring an imidazo[2,1-c][1,2,4]triazine core with a 4-oxo substituent and a phenyl group at the 8-position. The carboxamide group at the 3-position is substituted with a thiophen-2-ylmethyl moiety, distinguishing it from structurally related derivatives. These compounds are of significant interest in medicinal chemistry due to their reported anticancer, antiproliferative, and low cytotoxicity profiles . The thiophene substituent may enhance binding interactions with biological targets, while the phenyl group contributes to aromatic stacking and stability .

Properties

IUPAC Name

4-oxo-8-phenyl-N-(thiophen-2-ylmethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2S/c23-15(18-11-13-7-4-10-25-13)14-16(24)22-9-8-21(17(22)20-19-14)12-5-2-1-3-6-12/h1-7,10H,8-9,11H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKMDZNJNCKNDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C(=NN=C2N1C3=CC=CC=C3)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-oxo-8-phenyl-N-(thiophen-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a novel heterocyclic derivative that has attracted considerable attention due to its potential biological activities. This article explores its biological activity, including anticancer, antimicrobial properties, and mechanisms of action based on various research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by an imidazo[2,1-c][1,2,4]triazine core. The presence of the oxo group and the thiophen-2-yl methyl moiety contributes to its unique chemical reactivity and biological properties.

Property Value
IUPAC NameThis compound
Molecular Weight409.5 g/mol
XLogP3-AA1.6
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5
Rotatable Bond Count7

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its effectiveness against various cancer cell lines including LS180 (colon cancer), HeLa (cervical cancer), and A549 (lung cancer). Notably:

  • IC50 Values : The compound showed an IC50 value of 37.9 µM against LS180 cells while remaining non-toxic to normal GMK cells .
  • Mechanism of Action : The compound's mechanism involves DNA strand breakage in cancer cells and modulation of key signaling pathways associated with cell proliferation and survival .

Antimicrobial Activity

The compound also displays antimicrobial properties. In vitro studies have shown that several derivatives within the same class exhibit activity against bacterial strains with minimum inhibitory concentration (MIC) values ranging from 15.0 to 78.6 µM .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It is believed to inhibit enzymes involved in critical cellular processes.
  • Receptor Binding : The structure allows binding to various receptors which may alter signal transduction pathways.
  • DNA Interaction : Its ability to induce DNA strand breaks contributes to its anticancer efficacy.

Case Studies

Several studies have documented the biological effects of this compound:

  • Study on LS180 Cells : This study highlighted the selective cytotoxicity of the compound towards LS180 cells while sparing normal cells .
  • Antimicrobial Efficacy : Another investigation compared the antimicrobial activity of related compounds against standard antibiotics like ampicillin and chloramphenicol, showing promising results for certain derivatives .
  • Molecular Docking Studies : In silico studies have provided insights into the binding interactions between the compound and target proteins, supporting its potential as a therapeutic agent .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound shares its core structure with several derivatives, differing primarily in substituents at the 3- and 8-positions. Key analogs include:

Compound Name R1 (8-position) R2 (3-position) Key Features
Target compound Phenyl N-(thiophen-2-ylmethyl) Thiophene enhances electron-richness; carboxamide improves solubility
Ethyl 8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate (EIMTC) 4-Methoxyphenyl Ethyl ester Electroactive; used in voltammetric detection
8-(4-Fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide 4-Fluorophenyl N-(3-isopropoxypropyl) Fluorine enhances metabolic stability; ether chain increases lipophilicity
Ethyl 2-[4-oxo-8-(R-phenyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-3-yl]acetates (1–6) R-phenyl Ethyl acetate Substituent-dependent thermal stability; 4-CH3 derivative most stable

Key structural insights :

  • Thiophene vs.
  • Carboxamide vs. Ester : The carboxamide group may enhance solubility and reduce hydrolysis rates compared to ester derivatives like EIMTC .
Anticancer and Antiproliferative Activity
  • EIMTC : Demonstrated low toxicity in vitro and in vivo, making it a candidate for preclinical development .
  • Fluorophenyl derivative (CID: 946280-67-7) : Fluorine substitution may enhance blood-brain barrier penetration, a critical factor for CNS-targeting agents .
Cytotoxicity Profile
  • Thiophene-containing analogs (e.g., 3-(2-furanyl)-8-aryl derivatives) show low cytotoxicity toward normal human skin fibroblasts, suggesting the target compound may share this favorable safety profile .

Thermal Stability and Decomposition Pathways

Thermogravimetric (TG) and differential scanning calorimetry (DSC) studies reveal significant differences in stability among analogs:

Compound Class Thermal Stability Order (Air Atmosphere) Decomposition Onset (°C) Key Observations
Ethyl 2-[4-oxo-8-(R-phenyl)-...]acetates (1–6) 4-CH3 > 3,4-Cl2 > 4-Cl > H > 2-OCH3 > 3-Cl 195–216 Oxidative decomposition occurs in three stages; meta-Cl derivative shows polymorphism
Target compound Not explicitly tested N/A Predicted stability: Phenyl and thiophene groups may lower stability vs. 4-CH3 analogs

Insights :

  • The phenyl group at the 8-position likely reduces thermal stability compared to electron-donating groups like 4-CH3 .
  • Thiophene’s lower oxidation resistance compared to phenyl ethers may accelerate decomposition under oxidative conditions.

Electrochemical and Analytical Behavior

  • EIMTC: Detectable at nanomolar concentrations (2.0×10⁻⁹–1.0×10⁻⁷ M) using CNF-modified screen-printed sensors, with a detection limit of 6.7×10⁻¹⁰ M .
  • Target compound: No electrochemical data is available, but the carboxamide group may reduce redox activity compared to ester-containing analogs like EIMTC.

Pharmacokinetic and Solubility Predictions

  • QSAR modeling : Ethyl ester derivatives (e.g., EIMTC) exhibit moderate blood-brain barrier permeability, while the target compound’s thiophene and carboxamide groups may enhance aqueous solubility and tissue distribution .
  • LogP estimates : Thiophene’s aromaticity and carboxamide’s polarity likely result in a lower logP than lipophilic analogs like the 4-fluorophenyl derivative .

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